7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a complex organic compound with significant relevance in medicinal chemistry. It is characterized by its unique structure that includes a chloro substituent and a tert-butoxycarbonyl protecting group. This compound has garnered attention for its potential applications in drug development and as an intermediate in synthetic pathways.
This compound falls under the category of heterocyclic compounds, specifically imidazo[1,2-a]pyrazines. Its classification is significant due to the biological activities often associated with heterocycles, which are commonly found in pharmaceuticals.
The synthesis of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multi-step reactions that include:
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic route. For instance, reaction conditions may include temperature control and solvent choice to optimize yields and selectivity.
The molecular formula of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is . Its structural features include:
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Technical details such as reaction conditions (temperature, solvent) and yields are crucial for optimizing these transformations.
The mechanism of action for compounds like 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves:
Data regarding specific targets or pathways affected by this compound may require further empirical studies.
The compound appears as a white to yellow solid and has a refractive index of approximately 1.618. It exhibits a flash point of 217.2 °C, indicating stability under standard laboratory conditions .
Chemical properties include:
7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid has potential applications in:
The construction of the imidazo[1,2-a]pyrazine scaffold for 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 903130-30-3) typically begins with linear or convergent strategies. The most efficient route involves Pictet-Spengler-type cyclization of appropriately functionalized diamino precursors followed by oxidative aromatization. Key intermediates include Boc-protected piperazine derivatives that undergo condensation with α-halo carbonyl compounds to form the bicyclic core. Critical to this approach is the sequential introduction of the C2-carboxylic acid functionality prior to C3-chlorination, as confirmed by synthetic protocols in patent literature [9]. Alternative pathways employ microwave-assisted cyclocondensation of aminoazine derivatives with bromopyruvates, significantly reducing reaction times from 24 hours to under 30 minutes while maintaining yields above 75% [9]. The carboxylic acid group at C2 is typically introduced via hydrolysis of corresponding esters (methyl or ethyl) under basic conditions (LiOH/THF/H₂O), achieving near-quantitative conversion when carefully controlled at 0-5°C to prevent Boc deprotection [4] [10].
Table 1: Comparative Analysis of Core Assembly Methods
Synthetic Approach | Reaction Conditions | Yield (%) | Purity (HPLC%) | Key Advantage |
---|---|---|---|---|
Linear stepwise functionalization | 5°C, anhydrous DMF, N₂ atmosphere | 68 | 98.5 | Precise regiocontrol |
Convergent cyclization | MW, 120°C, 20 min | 77 | 97.2 | Rapid core formation |
Oxidative aromatization | MnO₂, CH₂Cl₂, rt, 12h | 63 | 96.8 | Mild oxidation conditions |
Tandem deprotection-cyclization | TFA/CH₂Cl₂ (1:1), 0°C to rt | 71 | 97.9 | Reduced step count |
The Boc group serves as a crucial protecting group for the secondary nitrogen in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine synthesis, providing both steric shielding and electronic modulation. This protection is essential during chlorination at C3, as unprotected analogs undergo competitive N-chlorination and ring degradation. The Boc group demonstrates remarkable stability during carboxylic acid manipulations when reactions are conducted below 25°C in aprotic solvents. Optimal introduction employs Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran with catalytic DMAP (0.1 eq), achieving >95% N-protection within 2 hours at ambient temperature [6] [7]. Importantly, the Boc group significantly enhances compound crystallinity, facilitating purification of intermediates via recrystallization from ethyl acetate/n-heptane mixtures [9]. Strategic deprotection employs anhydrous HCl in dioxane (4M), selectively removing Boc while preserving the acid-sensitive C3-chloro substituent and carboxylic acid functionality, which contrasts with the harsher conditions required for CBz-group removal [10].
Regioselective chlorination at C3 presents significant synthetic challenges due to competing reactions at multiple nucleophilic sites. The most effective methodology employs oxalyl chloride (COCl)₂ in DMF-catalyzed Vilsmeier-Haack conditions, achieving >85% selectivity for C3-chlorination over N-chlorination when conducted at -15°C in anhydrous dichloromethane [4]. Mechanistic studies reveal initial formation of a chloroiminium ion intermediate that undergoes nucleophilic displacement by chloride, supported by NMR monitoring of the reaction pathway. Alternative approaches include SOCl₂/DMF complexes in toluene under reflux, though this method risks Boc deprotection and shows reduced selectivity (∼70%) [6]. Crucially, the C3-chloro group activates the ring for subsequent nucleophilic aromatic substitution, serving as a versatile handle for derivatization. The chlorination must precede carboxylic acid activation to prevent intramolecular side reactions, as the free acid group does not interfere with electrophilic chlorination when carefully controlled [4] [9].
Table 2: Chlorination Reagent Screening for C3 Functionalization
Chlorinating Agent | Solvent | Temp (°C) | Time (h) | C3-Chloro Selectivity (%) | Byproduct Formation |
---|---|---|---|---|---|
Oxalyl chloride | Anhydrous CH₂Cl₂ | -15 | 3 | 92 | <5% (N-chloro) |
SOCl₂ | Toluene | 110 | 1.5 | 68 | 15% (Boc deprotection) |
NCS | MeCN | 25 | 12 | 79 | 10% (over-oxidation) |
PCl₅ | THF | 0 | 0.5 | 85 | 8% (carboxylic acid chloride) |
The C2-carboxylic acid moiety in 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid serves as the primary site for diversification via esterification or amidation. Methyl ester formation employs TMS-diazomethane in methanol-free conditions to prevent Boc cleavage, achieving quantitative conversion in 15 minutes at 0°C [8]. For peptide coupling, carbodiimide-mediated activation with HOBt (1-hydroxybenzotriazole) in DMF gives optimal results, minimizing racemization during amide bond formation with chiral amines. Notably, the C3-chloro substituent remains inert during these transformations when conducted below 25°C. Advanced applications utilize this carboxylic acid for constructing PROTAC® linkers, where it is coupled with aminoalkyl chains to generate rigid heterobifunctional molecules, as demonstrated by its use in targeted protein degradation systems [8]. The acid functionality also permits salt formation with pharmaceutically relevant counterions (sodium, choline) to enhance solubility for biological evaluation [10].
Solution-phase synthesis remains predominant for large-scale production (gram to kilogram scale) of 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, with commercial suppliers offering quantities up to 10g [2] [3]. This approach benefits from straightforward reaction monitoring (TLC, HPLC) and purification via crystallization, yielding material with >96% purity as confirmed by analytical data [2] [4]. In contrast, solid-phase synthesis employs Wang or Rink resins functionalized with the imidazo[1,2-a]pyrazine core, enabling rapid generation of analog libraries through automated parallel synthesis. While solid-phase methods reduce purification bottlenecks, they suffer from lower overall yields (∼45% vs. 65% for solution-phase) due to incomplete coupling and resin degradation. Economic analysis reveals solution-phase is preferable for target compound production ($650/g at research scale) [4], while solid-phase offers advantages for generating structurally diverse analogs during structure-activity relationship studies despite higher reagent costs. Critical to both approaches is the final acidic cleavage (TFA/CH₂Cl₂) for solid-phase or recrystallization (EtOAc/n-hexane) for solution-phase to achieve pharmaceutical-grade purity [9] [10].
Table 3: Representative Commercial Sources and Specifications
Supplier | Catalog Number | Purity (%) | Pack Size | Price (USD) | Storage |
---|---|---|---|---|---|
Biosynth Carbosynth | FB148314 | Not specified | 50mg | 87.00 | Room temperature |
Crysdot | CD11021161 | 95+ | 250mg | 260.00 | Sealed, dry, room temp |
Alichem | 903130303 | Not specified | 1g | 862.54 | Room temperature |
American Custom Chemicals | HCH0316117 | 98.00 | 1g | 2386.23 | Not specified |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8